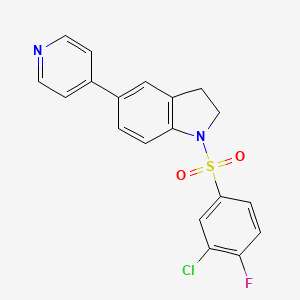
1-((3-Chloro-4-fluorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-((3-Chloro-4-fluorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” is a chemical compound . It has been studied for its potential as an inhibitor of Tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound involves a solution of 1-[(3-chloro-4-fluorophenyl)methyl]piperazine (0.66 mmol) in DCM (4 mL), to which the suitable benzoyl chloride (0.66 mmol) and N,N-diisopropylethylamine (DIPEA, 0.99 mmol) were added .Chemical Reactions Analysis
This compound has been studied for its potential as an inhibitor of Tyrosinase . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the Tyrosinase inhibition .Aplicaciones Científicas De Investigación
Synthetic Strategies and Material Applications
A new synthetic strategy was developed for preparing polyphosphazenes with second-order nonlinear optical chromophore, highlighting the role of sulfonyl groups as acceptors. This approach involves a post-azo coupling of sulfonyl-based chromophores towards aniline or indole rings, resulting in polymers with good solubility and thermal stability, alongside a wider transparency window due to the blue-shifted absorption peaks. This method opens avenues for the design of materials with tailored optical properties for potential applications in photonics and optoelectronics (Li et al., 2004).
Organic Synthesis and Functionalization Techniques
Research into the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid has led to a clean and operationally simple protocol. This enables the direct synthesis of corresponding sulfonyl chlorides, which are pivotal intermediates for generating various sulfonamide derivatives. This process exemplifies the versatility of sulfonyl compounds in organic synthesis, providing a foundation for the development of novel chemical entities with potential therapeutic applications (Janosik et al., 2006).
Antitumor and Antiviral Research
Sulfonamide drugs, including those with an indole scaffold, have been identified as potent inhibitors of tubulin polymerization, with clinical applications in cancer treatment. These compounds, through binding to the colchicine site of tubulin, demonstrate the therapeutic potential of sulfonamide derivatives in oncology, offering a basis for the development of new antitumor agents (Banerjee et al., 2005).
Indolyl aryl sulfones have shown significant HIV-1 non-nucleoside reverse transcriptase inhibitory activity, highlighting the critical role of halogen atoms on the indole ring in enhancing antiviral activity. Such findings contribute to the ongoing efforts in designing novel antiretroviral agents with improved efficacy against resistant strains of HIV-1, emphasizing the potential of sulfone derivatives in infectious disease research (Regina et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-17-12-16(2-3-18(17)21)26(24,25)23-10-7-15-11-14(1-4-19(15)23)13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMJGRWNSQOXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

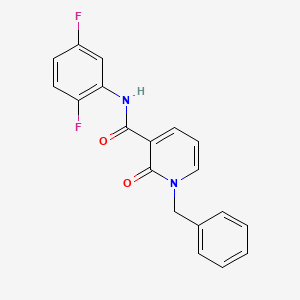
![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)
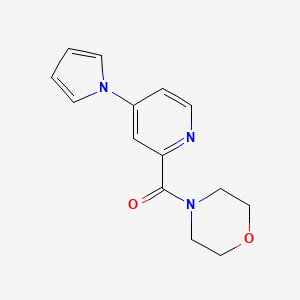
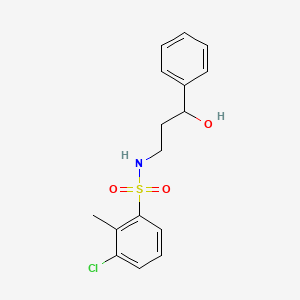
![(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B2700567.png)
![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)
![2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2700569.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)
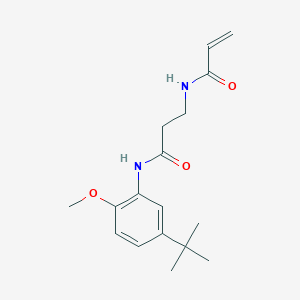

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)